
3-Bromo-5-ethylbenzonitrile
概要
説明
Molecular Structure Analysis
The molecular structure of a compound like “3-Bromo-5-ethylbenzonitrile” can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, charge distribution, solubility, and permeability .科学的研究の応用
Herbicide Resistance and Detoxification
A study demonstrated the introduction of a bacterial gene encoding a nitrilase into plants, which conferred resistance to the herbicide bromoxynil by converting it to a less toxic metabolite. This approach represents a significant advancement in creating herbicide-resistant crops through genetic modification (Stalker, Mcbride, & Malyj, 1988).
Biotransformation and Environmental Degradation
Research on the anaerobic biodegradation of bromoxynil revealed its transformation under various conditions, indicating potential pathways for its environmental breakdown. The study detailed the reductive debromination of bromoxynil, which underscores the compound's susceptibility to microbial degradation in different anaerobic environments (Knight, Berman, & Häggblom, 2003).
Metabolic Studies in Plants and Microbes
Investigations into the metabolism of bromoxynil by various plants and microbes have provided insights into resistance mechanisms and degradation pathways. One study identified a strain of Klebsiella pneumoniae capable of metabolizing bromoxynil into a less harmful acid, utilizing the released ammonia as a nitrogen source. This research highlights the enzyme's specificity for bromoxynil and its potential applications in bioremediation strategies (Mcbride, Kenny, & Stalker, 1986).
Photodegradation and Environmental Fate
The study of bromoxynil's photodegradation in the presence of soil fulvic acids revealed insights into its environmental fate, highlighting how these acids influence the herbicide's breakdown under UV light. This research is crucial for understanding the persistence and mobility of such compounds in aquatic systems (Kochany, Choudhry, & Webster, 1990).
Safety and Hazards
将来の方向性
The future directions for a compound like “3-Bromo-5-ethylbenzonitrile” would depend on its potential applications. For example, if it’s used in the synthesis of new materials or as a precursor for other compounds, future research might focus on improving its synthesis, understanding its reactivity, or exploring new applications .
特性
IUPAC Name |
3-bromo-5-ethylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGMGNRJQZSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

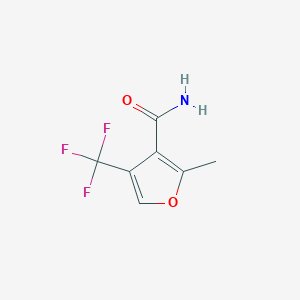
![(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2894689.png)
![4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894691.png)


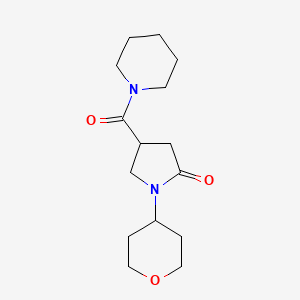
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)
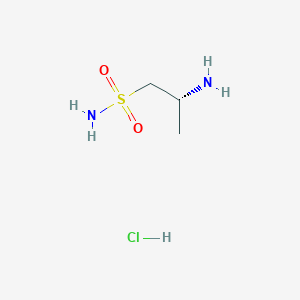
![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)
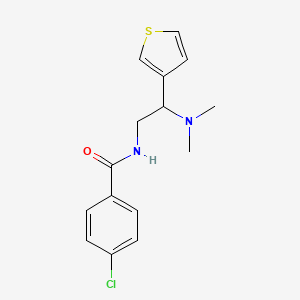
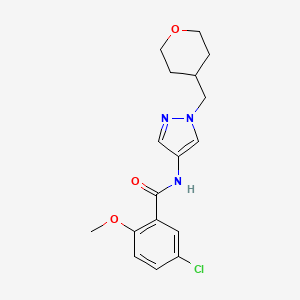
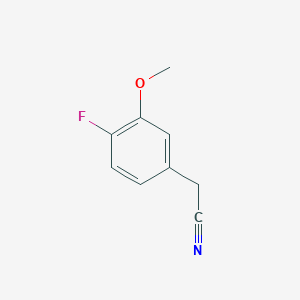
![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)